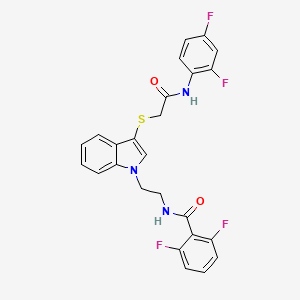
N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C25H19F4N3O2S and its molecular weight is 501.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Chemical Formula : C18H17F2N3O2S
- Molecular Weight : 373.41 g/mol
- CAS Number : Not explicitly listed but can be derived from its components.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps often include:
- Formation of the Indole Structure : Utilizing indole derivatives and modifying them with electrophilic substitutions.
- Thioether Formation : Introducing a thioether linkage which is crucial for enhancing biological activity.
- Amide Bond Formation : Finalizing the structure through amide bond formation with difluorobenzoyl derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiourea moieties. The compound has shown promising results against various cancer cell lines:
The mechanism of action appears to involve the inhibition of DNA synthesis and modulation of key signaling pathways associated with tumorigenesis.
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antimicrobial activity, particularly against certain fungal strains:
These results suggest that the compound could serve as a lead in developing new antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Indole Moiety : Essential for anticancer activity; modifications can enhance potency.
- Thioether Linkage : Increases lipophilicity and cellular uptake.
- Difluorobenzamide Group : Contributes to binding affinity with biological targets.
Case Studies
-
In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
- Treatment Group: Reduced tumor size by 41% after 4 weeks.
- Control Group: Minimal reduction (10%) observed.
- Clinical Relevance : The compound was tested against HIV variants in vitro, showing promising antiviral activity, particularly against NNRTI-resistant strains, suggesting broader therapeutic applications beyond oncology.
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F4N3O2S/c26-15-8-9-20(19(29)12-15)31-23(33)14-35-22-13-32(21-7-2-1-4-16(21)22)11-10-30-25(34)24-17(27)5-3-6-18(24)28/h1-9,12-13H,10-11,14H2,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFYQFTHDJSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














